A Comprehensive Technical Guide to the Physicochemical Properties of Cbz-4-tert-butyl-L-phenylalanine
A Comprehensive Technical Guide to the Physicochemical Properties of Cbz-4-tert-butyl-L-phenylalanine
An In-depth Technical Guide:
Abstract
In the field of peptide synthesis and drug discovery, the use of non-canonical amino acids is a critical strategy for enhancing the therapeutic properties of peptide-based agents. Cbz-4-tert-butyl-L-phenylalanine is a valuable N-protected amino acid derivative, distinguished by two key structural features: the N-terminal Benzyloxycarbonyl (Cbz) protecting group and a para-substituted tert-butyl moiety on the phenyl ring. The Cbz group provides robust protection during peptide coupling reactions, while the bulky, hydrophobic tert-butyl group can be used to modulate peptide conformation, improve metabolic stability, and enhance solubility in non-aqueous environments.[1][] This guide provides an in-depth analysis of the core physicochemical properties, spectroscopic profile, and essential experimental methodologies related to Cbz-4-tert-butyl-L-phenylalanine for researchers, chemists, and drug development professionals.
Chemical Identity and Structural Framework
Cbz-4-tert-butyl-L-phenylalanine is a synthetic amino acid derivative that is not naturally occurring. Its structure is foundational to its function, combining the chirality of L-phenylalanine with strategically placed chemical groups that dictate its reactivity and physical behavior.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(Benzyloxycarbonylamino)-3-(4-tert-butylphenyl)propanoic acid | - |
| Synonyms | Cbz-Phe(4-tBu)-OH, Cbz-L-4-tButylphenylalanine | [3] |
| CAS Number | 1270292-81-3 | [3] |
| Molecular Formula | C₂₁H₂₅NO₄ | [3][4] |
| Molecular Weight | 355.43 g/mol | [3][4] |
The Cbz group is a classic amine protecting group, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation.[5][6] The tert-butyl group at the para-position of the phenyl ring significantly increases the molecule's steric bulk and lipophilicity compared to standard Cbz-phenylalanine.[1] This modification is often employed to influence peptide folding or to enhance interactions with hydrophobic pockets in biological targets.
Caption: Chemical structure of Cbz-4-tert-butyl-L-phenylalanine.
Core Physicochemical Properties
The physical properties of this compound are largely dictated by its molecular weight and the interplay between its polar carboxylic acid group and its large, nonpolar protecting groups.
| Property | Predicted/Observed Value | Comments and Field Insights |
| Physical State | White to off-white powder/solid | Based on analogs like 4-tert-Butyl-L-phenylalanine and other Cbz-protected amino acids.[1][] The solid state facilitates handling, weighing, and storage. |
| Boiling Point | 534.4 ± 50.0 °C (Predicted) | This predicted value is for the D-enantiomer but is expected to be identical for the L-form.[4] Due to the high temperature, the compound will likely decompose before boiling. |
| Density | 1.159 ± 0.06 g/cm³ (Predicted) | Also predicted for the D-enantiomer.[4] This density is typical for crystalline organic molecules of this size. |
| pKa | 3.91 ± 0.10 (Predicted) | This value corresponds to the carboxylic acid proton.[4] It is crucial for selecting appropriate conditions for reactions at the carboxyl terminus and for purification via acid-base extraction. |
| Storage | 2-8°C, sealed in dry conditions | Recommended storage to prevent degradation.[3][4] The Cbz group is generally stable, but proper storage minimizes potential hydrolysis or other side reactions. |
2.1. Solubility Profile
The solubility of Cbz-4-tert-butyl-L-phenylalanine is a direct consequence of its chemical structure. The large hydrophobic surface area imparted by the Cbz and tert-butylphenyl groups dominates its behavior.
-
High Solubility: Expected to be readily soluble in a range of organic solvents such as methanol, ethanol, dichloromethane (DCM), ethyl acetate, and dimethylformamide (DMF).[7] This is advantageous for its use in standard solution-phase peptide synthesis.
-
Low Solubility: Poorly soluble in water and non-polar aliphatic solvents like hexane. The low aqueous solubility is a key consideration for workup procedures, allowing for precipitation by acidification of a basic aqueous solution.
-
Expert Insight: The derivatization of amino acids with a Cbz group is a known strategy to increase their solubility in supercritical carbon dioxide, a "green" solvent, compared to their underivatized, zwitterionic forms.[8] The addition of the tert-butyl group would likely further enhance this effect, making it a candidate for purification or reaction in supercritical fluid systems.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a definitive fingerprint for structure confirmation and purity assessment. While specific spectra for this exact molecule are not publicly indexed, its expected profile can be reliably predicted based on well-understood principles and data from analogous compounds.[9][10]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~3.1-3.3 ppm (multiplet, 2H): The diastereotopic β-protons (CH₂) of the phenylalanine side chain.
-
~4.4-4.6 ppm (multiplet, 1H): The α-proton (CH).
-
~5.1 ppm (singlet, 2H): The benzylic protons of the Cbz protecting group.
-
~7.1-7.4 ppm (multiplet, 9H): A complex region containing the protons from the Cbz-group's phenyl ring and the para-substituted phenyl ring of the amino acid.
-
~9-11 ppm (broad singlet, 1H): The carboxylic acid proton, which may be exchangeable and is often broad.
-
-
¹³C NMR: The carbon spectrum would confirm the carbon skeleton.
-
~31 ppm: The methyl carbons of the tert-butyl group.
-
~35 ppm: The quaternary carbon of the tert-butyl group.
-
~37 ppm: The β-carbon.
-
~55 ppm: The α-carbon.
-
~67 ppm: The benzylic carbon of the Cbz group.
-
~125-136 ppm: A series of signals for the aromatic carbons.
-
~156 ppm: The urethane carbonyl carbon (Cbz group).
-
~174 ppm: The carboxylic acid carbonyl carbon.
-
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Amide (Urethane) |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| ~1720 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Urethane (Cbz) |
| ~1530 | N-H bend | Amide II |
3.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI), the compound is expected to be readily observed in both positive and negative ion modes.
-
Expected [M+H]⁺: 356.18 m/z
-
Expected [M+Na]⁺: 378.16 m/z
-
Expected [M-H]⁻: 354.17 m/z
-
Key Fragmentation: A characteristic loss of the benzyl group (91 Da) or the entire benzyloxycarbonyl group is a common fragmentation pathway for Cbz-protected compounds.
3.4. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Cbz-4-tert-butyl-L-phenylalanine.
-
Methodology: Reverse-phase HPLC (RP-HPLC) is most suitable.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), typically with 0.1% trifluoroacetic acid (TFA) added to both solvents to ensure sharp peak shapes by protonating the carboxylic acid.
-
Detection: UV detection at ~254 nm, where the phenyl groups absorb strongly.
-
Trustworthiness: Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A self-validating protocol would involve running the sample on at least two different gradient profiles to ensure no impurities are co-eluting with the main peak.
Caption: Workflow for RP-HPLC purity analysis.
Experimental Methodologies
4.1. Synthesis via Schotten-Baumann Reaction
The introduction of the Cbz group onto 4-tert-butyl-L-phenylalanine is typically achieved under Schotten-Baumann conditions, a robust and widely used method.[6][11]
Expertise & Rationale: This protocol utilizes a biphasic system or an aqueous solution where the pH is carefully controlled. The amino group must be deprotonated to act as a nucleophile, necessitating a basic environment. However, the acylating agent, benzyl chloroformate (Cbz-Cl), is susceptible to hydrolysis under strongly basic conditions. Therefore, maintaining the pH between 8-10 is a critical balancing act to ensure efficient acylation while minimizing side reactions and preventing racemization of the sensitive α-carbon.[11]
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-tert-butyl-L-phenylalanine (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) in a flask, with cooling in an ice bath to 0-5 °C.
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 eq.) dropwise via an addition funnel. The key is to maintain the temperature below 5 °C to control the exothermic reaction.
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Reaction progress can be monitored by TLC.
-
Work-up (Extraction): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or dichloromethane to remove unreacted benzyl chloroformate and the byproduct, benzyl alcohol.
-
Work-up (Acidification): Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~2 using 1 M HCl. The product, being insoluble in acidic water, will precipitate as a white solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Cbz-4-tert-butyl-L-phenylalanine.
References
- Vedaraman, N., et al. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. Journal of Thermodynamics.
-
Vedaraman, N., et al. (n.d.). Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide. ResearchGate. Available at: [Link]
-
Koohyar, F., & Lobb, K. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500. Available at: [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Available at: [Link]
-
Abell, A. D., & Foulds, G. J. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Organic Process Research & Development, 15(3), 666-668. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Request PDF. Available at: [Link]
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- 4. Cbz-4-tert-butyl-D-Phenylalanine CAS#: 1270290-73-7 [chemicalbook.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
